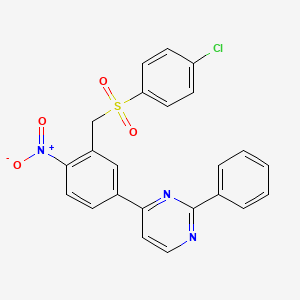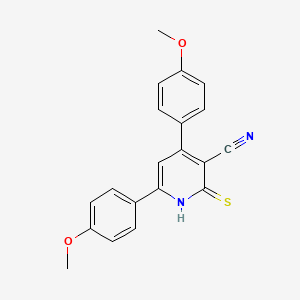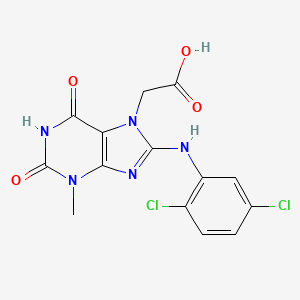![molecular formula C10H13NO5 B3017620 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide CAS No. 175728-08-2](/img/structure/B3017620.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide is a chemical entity that can be derived from various synthetic pathways involving the formation of a 1,3-dioxan ring, a common structural motif in organic chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests it may have applications in medicinal chemistry or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a 1,3-dioxan ring, which can be achieved through various synthetic routes. For instance, the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives involves starting materials that include a dimethylamino methylene group attached to a cyclohexane-1,3-dione . Similarly, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds involves coupling reactions of dioxopyrrolidinyl propanoic acids with substituted benzylamines . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray crystallography . The crystal structures provide insights into the conformation and stereochemistry of the molecules. For the compound , one could expect a planar configuration around the dioxanone moiety, with the propanamide side chain potentially adopting various conformations depending on the steric and electronic influences.
Chemical Reactions Analysis
Compounds with a 1,3-dioxan ring and amide functionalities can participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic addition reactions or as substrates in reductive amination reactions . The presence of the amide group also allows for the possibility of amidation reactions with amines to form secondary and tertiary amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, given the presence of both polar (amide) and nonpolar (dioxan ring) regions in the molecule. The compound's melting point, boiling point, and stability would depend on the precise molecular conformation and substituents present. The compound's reactivity could be influenced by the electron-withdrawing effects of the dioxanone and amide groups, which could affect its nucleophilic and electrophilic character.
Scientific Research Applications
Synthesis and Crystal Structure
- Triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate has been synthesized as red-orange stable crystals, showcasing the use of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide derivatives in crystallography (Al-Sheikh et al., 2008).
Sterically Strained Conjugated Systems
- This compound derivatives have been used to synthesize sterically strained conjugated systems, particularly involving a trisubstituted furan ring, studied using X-ray diffraction (Krapivin et al., 1999).
Lactam and Amide Acetals
- These compounds can react with primary amines to form N-substituted 2,2-dimethyl-4,6-dioxo-5-aminomethylene-1,3-dioxanes, indicating their reactivity and potential in creating various derivatives for scientific research (Stezhko et al., 1988).
Synthesis of Zwitterionic Compounds
- Research demonstrates the synthesis of zwitterionic imidazolium derivatives using this compound, highlighting its role in creating complex molecular structures (Kuhn et al., 2003).
Safety and Hazards
The compound has been assigned the hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-4-7(12)11-5-6-8(13)15-10(2,3)16-9(6)14/h5H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNRYLFINGXODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC=C1C(=O)OC(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)


![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)



![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)


